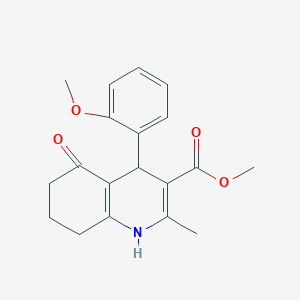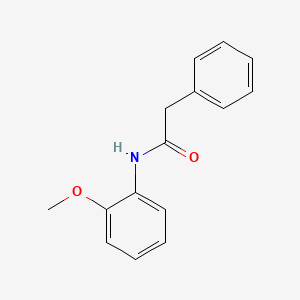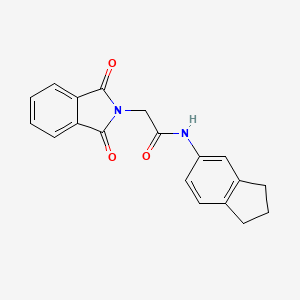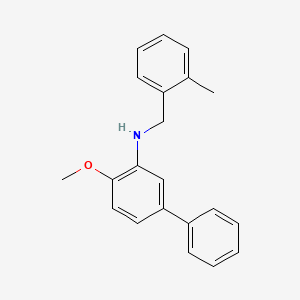![molecular formula C24H24N2O5S B4906373 N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide](/img/structure/B4906373.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfamoyl Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step might involve coupling the benzodioxole and sulfamoyl intermediates with a benzamide derivative under specific conditions such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the sulfamoyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide: Lacks the sulfamoyl group.
3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide: Lacks the benzodioxole moiety.
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide: Lacks the methyl group on the benzamide.
Uniqueness
The unique combination of the benzodioxole, sulfamoyl, and benzamide groups in N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,3-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-15-5-4-6-20(17(15)3)26-32(28,29)23-12-19(9-7-16(23)2)24(27)25-13-18-8-10-21-22(11-18)31-14-30-21/h4-12,26H,13-14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGCYCDCHOADAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-phenylpiperazine](/img/structure/B4906310.png)

![3-{[(2-methoxy-1-methylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4906320.png)
![N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-4-butoxybenzamide](/img/structure/B4906324.png)
![ethyl 5-({[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}methyl)-2-furoate](/img/structure/B4906325.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4906332.png)
![N-[5-(1-{2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4906334.png)

![[4-(Benzylcarbamoyl)-2-methoxyphenyl] acetate](/img/structure/B4906353.png)
![4-butoxy-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B4906357.png)

![4-[(E)-(3,4-dichlorophenyl)diazenyl]-1-(4-ethylphenyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B4906371.png)

![3-[(3-pyridinylmethyl)thio]-2(1H)-quinoxalinone](/img/structure/B4906394.png)
